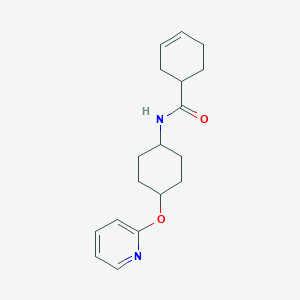
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C18H24N2O2 and its molecular weight is 300.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H24N2O2 with a molecular weight of 300.4 g/mol. The compound features a cyclohexyl ring substituted with a pyridin-2-yloxy group and an enecarboxamide moiety. Its structure suggests the potential for diverse biological activities, particularly in pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₂O₂ |
| Molecular Weight | 300.4 g/mol |
| CAS Number | 2034194-45-9 |
Preliminary studies indicate that this compound may interact with specific enzymes or receptors within biological systems. The compound's unique structural features allow it to modulate the activity of these targets, leading to various biological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways related to inflammation and pain.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
- Antitumor Activity : Compounds with similar structures have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
- Antimicrobial Effects : Preliminary data suggest that it could exhibit activity against various microbial strains.
Case Studies
Several studies have explored the biological activity of compounds structurally similar to this compound:
- Antitumor Studies : A study conducted on a related compound demonstrated significant inhibition of tumor cell proliferation in vitro, suggesting potential therapeutic applications in oncology .
- Anti-inflammatory Research : Another investigation reported that a similar compound significantly reduced inflammation in animal models by modulating immune responses .
- Antimicrobial Testing : Research indicated that derivatives of this compound displayed antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
N-(4-pyridin-2-yloxycyclohexyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c21-18(14-6-2-1-3-7-14)20-15-9-11-16(12-10-15)22-17-8-4-5-13-19-17/h1-2,4-5,8,13-16H,3,6-7,9-12H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAAGOZYMSLVTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2CCC(CC2)OC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














